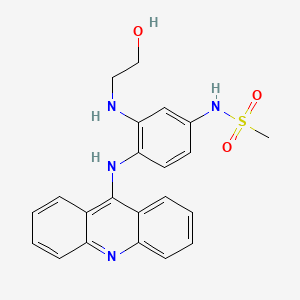
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- is a complex organic compound that features a combination of acridine and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety is often synthesized through cyclization reactions involving anthranilic acid derivatives. The subsequent steps involve the introduction of the sulfonamide group and the hydroxyethylamino group through nucleophilic substitution and condensation reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the acridine and sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with modified functional groups.
Scientific Research Applications
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The acridine moiety can intercalate into DNA, disrupting its structure and function. The sulfonamide group can inhibit enzymes by mimicking natural substrates. These interactions lead to various biological effects, including cell cycle arrest, apoptosis, and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-chloroethyl)amino)phenyl)-
- Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-methoxyethyl)amino)phenyl)-
Uniqueness
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- is unique due to the presence of the hydroxyethylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, reactivity, and ability to form hydrogen bonds, making it more versatile in various applications compared to its analogs.
Properties
CAS No. |
88412-91-3 |
|---|---|
Molecular Formula |
C22H22N4O3S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)-3-(2-hydroxyethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H22N4O3S/c1-30(28,29)26-15-10-11-20(21(14-15)23-12-13-27)25-22-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)22/h2-11,14,23,26-27H,12-13H2,1H3,(H,24,25) |
InChI Key |
YVQAPVVKNRCDRE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)

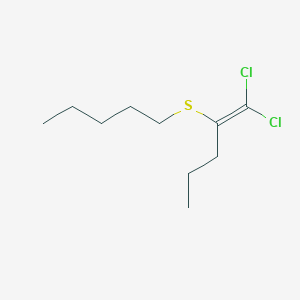
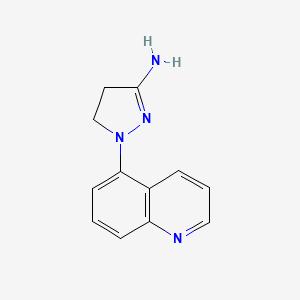
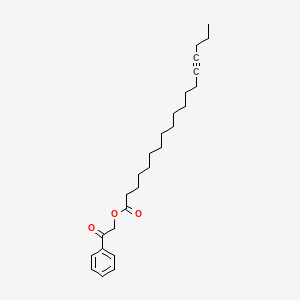
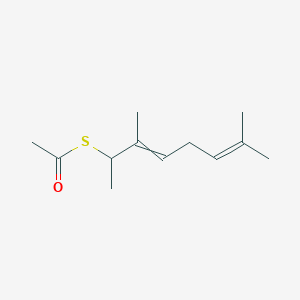
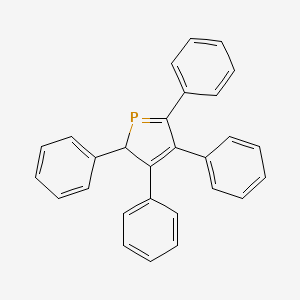
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
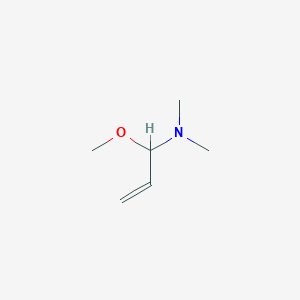

![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)

